3-(2-Fluorophenoxy)propane-1-sulfonyl chloride
Description
3-(2-Fluorophenoxy)propane-1-sulfonyl chloride is an organosulfur compound featuring a propane backbone with a sulfonyl chloride group (-SO₂Cl) at the first carbon and a 2-fluorophenoxy substituent at the third carbon. It serves as a critical intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules or forming sulfonamide derivatives.
Properties
IUPAC Name |
3-(2-fluorophenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO3S/c10-15(12,13)7-3-6-14-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCFIOUHMBDDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Fluorophenoxy)propane-1-sulfonyl chloride is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1340418-97-4
- Molecular Weight : 256.69 g/mol
The compound features a sulfonyl chloride functional group, which is known for its high reactivity, particularly towards nucleophiles. The presence of the fluorophenoxy group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This can lead to modulation of various biochemical pathways, influencing cellular processes such as:
- Enzyme Inhibition : The sulfonyl chloride moiety can inhibit enzymes by modifying active sites.
- Receptor Binding : The fluorophenoxy group may enhance binding affinity to specific receptors, impacting signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated the compound's significant antimicrobial properties. In vitro assays revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 15 µg/mL |
These findings suggest that the compound could serve as a lead for the development of new antibacterial agents targeting resistant strains.
Anti-inflammatory Effects
In murine models, the compound exhibited promising anti-inflammatory effects. Treatment with varying doses resulted in a significant reduction in pro-inflammatory cytokines, such as TNF-alpha and IL-6, indicating its potential therapeutic applications in inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to established antibiotics.
- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound led to a marked decrease in edema and inflammatory markers, suggesting its potential as an anti-inflammatory drug candidate.
Comparison with Similar Compounds
When compared to other sulfonyl chloride derivatives, this compound demonstrates unique properties due to the presence of the fluorinated aromatic ring, which may enhance its pharmacokinetic profile.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Potential |
|---|---|---|
| This compound | High | Significant |
| 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride | Moderate | Low |
| 2-(4-Fluorophenyl)propane-1-sulfonyl chloride | Low | Moderate |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physical Properties
The table below summarizes key structural and physical properties of 3-(2-Fluorophenoxy)propane-1-sulfonyl chloride and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Substituent Position/Group |
|---|---|---|---|---|---|
| This compound | - | C₉H₁₀ClFO₃S | ~252.57* | - | 2-Fluorophenoxy |
| 3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride | 1408374-61-7 | C₉H₉Cl₂FO₃S | 287.13 | 98% | 3-Cl, 4-F on phenoxy |
| 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride | 1496484-90-2 | C₁₀H₁₂Cl₂O₃S | ~283.07* | 98% | 4-Cl, 2-methylphenoxy |
| 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride | - | C₁₀H₁₀ClF₃O₃S | ~302.57* | - | 3-CF₃ on phenoxy |
| 3-(2-Methoxyphenoxy)propane-1-sulfonyl chloride | 1018340-67-4 | C₁₀H₁₃ClO₄S | 264.73 | - | 2-Methoxyphenoxy |
| 2-(m-Tolyloxy)ethane-1-sulfonyl chloride | 1018288-14-6 | C₉H₁₁ClO₃S | 234.70 | - | m-Tolyloxy (CH₃ at meta) on ethane |
*Calculated molecular weights based on atomic composition.
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 2-fluorophenoxy group in the target compound enhances electrophilicity at the sulfonyl chloride moiety, favoring nucleophilic substitution reactions. Similarly, analogs with chlorine (3-Cl,4-F) or trifluoromethyl (-CF₃) substituents exhibit increased reactivity due to stronger EWGs . Methoxy Groups: The 2-methoxyphenoxy analog () may exhibit lower reactivity compared to halogenated derivatives due to the electron-donating nature of the methoxy group .
Molecular Weight Trends :
Reactivity:
- Sulfonyl Chloride Reactivity : All compounds undergo nucleophilic substitution reactions (e.g., with amines to form sulfonamides). EWGs like fluorine or chlorine enhance the electrophilicity of the sulfur center, accelerating these reactions .
- Steric Hindrance: The 4-chloro-2-methylphenoxy derivative () may exhibit slower kinetics in bulky environments due to the methyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
